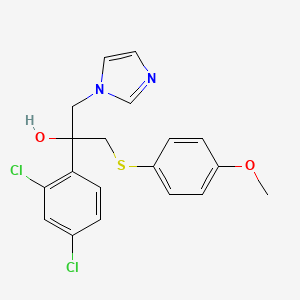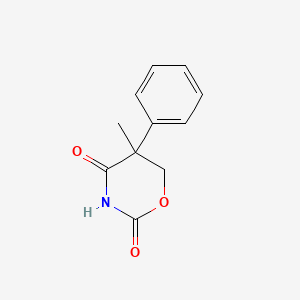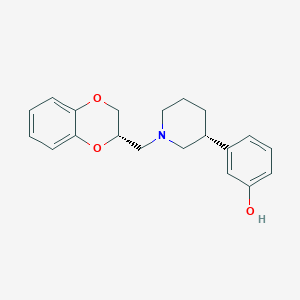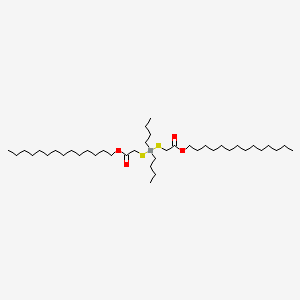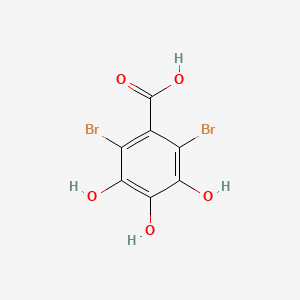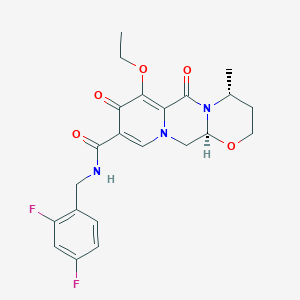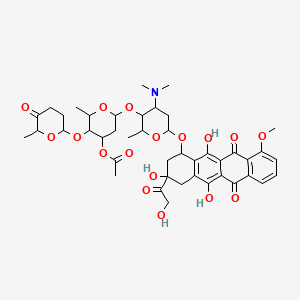
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-8-(hydroxyacetyl)-1-methoxy-6,8,11-trihydroxy-, (8S-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-8-(hydroxyacetyl)-1-methoxy-6,8,11-trihydroxy-, (8S-cis)- is a complex chemical compound. It showcases a fascinating structure that incorporates multiple sugar molecules and functional groups. This compound finds its place in various scientific fields, owing to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions The synthesis of this compound typically involves intricate multi-step processes, where careful control of conditions is crucial to achieve the desired structure. For example, specific glycosylation techniques might be employed to attach sugar residues to the aglycone core.
Industrial Production Methods
In an industrial setting, the synthesis could scale up, involving robust and efficient methods. High-yield processes ensuring purity and stability of the compound are paramount, utilizing automated reactors and stringent quality controls.
Análisis De Reacciones Químicas
Types of Reactions This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidative reactions might involve reagents like potassium permanganate or molecular oxygen under catalytic conditions. Reduction could utilize agents like sodium borohydride.
Major Products
From these reactions, the compound can form different derivatives, each potentially exhibiting unique properties or enhanced biological activity.
Aplicaciones Científicas De Investigación
5,12-Naphthacenedione derivatives are pivotal in chemistry for studying reaction mechanisms and exploring new synthetic pathways. In biology, they can be used to investigate biochemical processes and interactions. Medical research often focuses on their therapeutic potential, especially in oncology, due to their structural similarity to known anticancer agents.
Mecanismo De Acción
The compound interacts with cellular components, potentially inhibiting enzymes or interfering with nucleic acid functions. Its mechanism can involve binding to DNA, disrupting transcription processes, and inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Compared to other anthracycline antibiotics, this compound shows unique sugar modifications that could enhance its biological activity and reduce side effects. Similar compounds include daunorubicin and doxorubicin, but the distinctive modifications in our compound might offer novel therapeutic advantages.
This compound's unique structure and diverse reactivity make it a subject of extensive scientific exploration, highlighting its potential in various research domains. Where do you think it could make the biggest impact?
Propiedades
Número CAS |
81975-90-8 |
|---|---|
Fórmula molecular |
C43H53NO17 |
Peso molecular |
855.9 g/mol |
Nombre IUPAC |
[6-[4-(dimethylamino)-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C43H53NO17/c1-18-25(47)11-12-30(55-18)60-42-20(3)57-32(14-27(42)58-21(4)46)61-41-19(2)56-31(13-24(41)44(5)6)59-28-16-43(53,29(48)17-45)15-23-34(28)40(52)36-35(38(23)50)37(49)22-9-8-10-26(54-7)33(22)39(36)51/h8-10,18-20,24,27-28,30-32,41-42,45,50,52-53H,11-17H2,1-7H3 |
Clave InChI |
UFHHNCQNHSEUIR-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


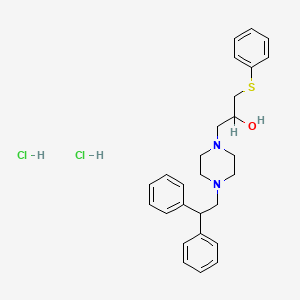
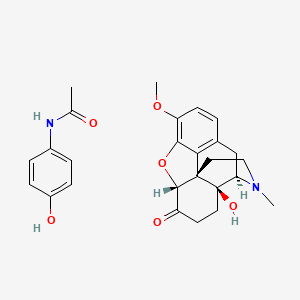
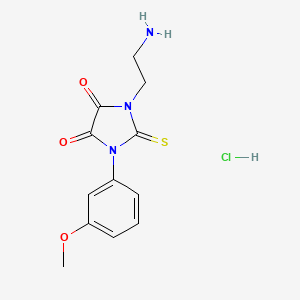
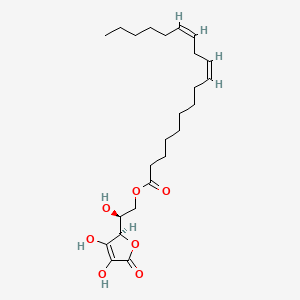
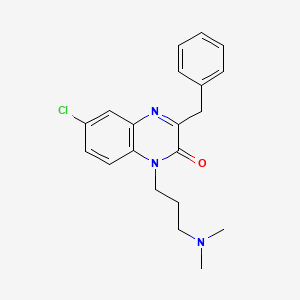
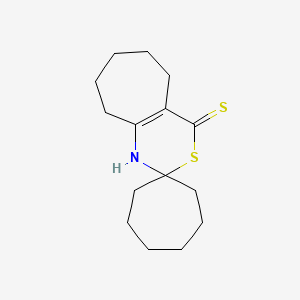
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
